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Compound of Interest

Compound Name: 4-Phenyl-3-butyn-2-ol

Cat. No.: B1585155 Get Quote

4-Phenyl-3-butyn-2-ol is a secondary propargylic alcohol distinguished by the presence of

both a phenyl ring and a chiral center. Its structure, incorporating a reactive alkyne and a

modifiable hydroxyl group, establishes it as a valuable and versatile building block in modern

organic synthesis. The unique linear geometry of the alkyne moiety, combined with its rich

reactivity, allows for the construction of complex molecular architectures.[1] In the fields of

medicinal chemistry and materials science, this compound serves as a key intermediate,

enabling access to a diverse range of more complex molecules through transformations like

click chemistry, coupling reactions, and oxidation/reduction sequences. This guide provides a

comprehensive overview of its fundamental properties, synthesis, reactivity, and applications

for researchers and drug development professionals.

Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety requirements is

foundational to its effective and safe use in a laboratory setting. The essential data for 4-
Phenyl-3-butyn-2-ol are summarized below.

Table 1: Core Physicochemical Properties
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Property Value Source

CAS Number 5876-76-6

Molecular Formula C₁₀H₁₀O

Molecular Weight 146.19 g/mol

Appearance Liquid N/A

Density 1.005 g/mL at 25 °C

Refractive Index (n20/D) 1.5667

Flash Point
> 110 °C (> 230 °F) - closed

cup
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Safety and Handling
4-Phenyl-3-butyn-2-ol is classified as a combustible liquid and requires careful handling.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

Signal Word: Warning.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses

with side shields or goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work

should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Spectroscopic Signature: A Guide to Structural
Verification
Spectroscopic analysis is critical for confirming the identity and purity of 4-phenyl-3-butyn-2-ol
after synthesis or before use. The key functional groups—the hydroxyl (-OH), the internal
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alkyne (-C≡C-), the phenyl ring, and the chiral secondary alcohol center—give rise to a distinct

and predictable spectroscopic signature.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic

signals: a multiplet for the aromatic protons of the phenyl group (typically ~7.2-7.5 ppm), a

quartet for the proton on the carbon bearing the hydroxyl group (~4.5-5.0 ppm) due to

coupling with the adjacent methyl group, and a doublet for the methyl group protons (~1.5

ppm). The hydroxyl proton will appear as a broad singlet, the position of which is

concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will definitively show the presence of the

alkyne, with two signals for the sp-hybridized carbons appearing in the ~80-90 ppm range.

Other key signals include those for the aromatic carbons (~120-140 ppm), the carbon

attached to the hydroxyl group (~60 ppm), and the methyl carbon (~23 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. A strong, broad absorption band around 3300-3400 cm⁻¹ corresponds to the O-H

stretching vibration of the alcohol. The C≡C triple bond stretch is expected to appear as a

weak to medium absorption around 2200-2260 cm⁻¹. The presence of the phenyl group is

confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching

absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum should display a molecular

ion (M⁺) peak at m/z = 146, corresponding to the molecular weight of the compound.

Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the

loss of water ([M-18]⁺), providing further structural confirmation.

Synthesis Protocol: A Reliable Laboratory Method
The most direct and common synthesis of 4-phenyl-3-butyn-2-ol involves the nucleophilic

addition of a phenylacetylide anion to acetaldehyde. This method is reliable and provides good

yields of the desired product.
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Reactants

Reaction & Work-up Product & Purification
Phenylacetylene

Deprotonation
(Formation of Phenylacetylide)n-BuLi or EtMgBr

in THF

Acetaldehyde

Nucleophilic Addition
to Acetaldehyde

Phenylacetylide Anion
Aqueous Work-up
(e.g., NH4Cl soln.)

Alkoxide Intermediate
Crude Product Column Chromatography

(Silica Gel) 4-Phenyl-3-butyn-2-ol

Oxidation Reduction Alkyne Chemistry

4-Phenyl-3-butyn-2-ol

4-Phenyl-3-butyn-2-one

PCC, DMP, or
Swern Oxidation

(E)-4-Phenyl-3-buten-2-ol
(cis-alkene)

Lindlar's Catalyst, H2

1,2,3-Triazole Derivative

R-N3, Cu(I) Catalyst
(Click Chemistry)

4-Phenyl-2-butanol

Pd/C, H2

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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